molecular formula C18H18FNO5 B2764726 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794933-86-0

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2764726
CAS No.: 1794933-86-0
M. Wt: 347.342
InChI Key: NOATVCMDHGIEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyaniline group, a fluorophenyl group, and an ester linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the preparation of 2-(2,4-dimethoxyanilino)-2-oxoethyl chloride through the reaction of 2,4-dimethoxyaniline with oxalyl chloride under anhydrous conditions.

    Esterification: The intermediate is then reacted with 3-fluorophenylacetic acid in the presence of a base such as triethylamine to form the desired ester compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the intermediate and final product are synthesized in controlled environments.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic properties.

Biology

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes.

Medicine

Industry

    Polymer Synthesis: Used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism by which [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exerts its effects involves:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or signal transduction, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate: Similar structure but with a different position of the fluorine atom.

    [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate: Chlorine substituent instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom at the 3-position of the phenyl ring imparts unique electronic properties, influencing the compound’s reactivity and interaction with biological targets.

    Dimethoxyaniline Group: This group enhances the compound’s solubility and ability to participate in hydrogen bonding, affecting its overall behavior in chemical and biological systems.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-23-14-6-7-15(16(10-14)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOATVCMDHGIEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.